molecular formula C36H32N6O2S2 B13794557 2-Pyrazolin-5-one, dithiobis(ethyleneiminomethylidyne)bis(1,3-diphenyl- CAS No. 24702-44-1

2-Pyrazolin-5-one, dithiobis(ethyleneiminomethylidyne)bis(1,3-diphenyl-

Cat. No.: B13794557
CAS No.: 24702-44-1
M. Wt: 644.8 g/mol
InChI Key: CJAKWLQOZHSERM-UHFFFAOYSA-N
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Description

1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features two pyrazoline rings, each substituted with phenyl groups, and is linked by a diaza-dithiadecane chain. The presence of multiple functional groups, including pyrazoline and thioether, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane typically involves the following steps:

    Formation of Pyrazoline Rings: The initial step involves the synthesis of 1,3-diphenyl-5-oxo-2-pyrazoline through the reaction of phenylhydrazine with acetophenone under acidic conditions.

    Linking the Pyrazoline Units: The two pyrazoline units are then linked via a diaza-dithiadecane chain. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane undergoes various types of chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrazoline rings can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane involves its interaction with molecular targets through its functional groups. The pyrazoline rings and thioether linkages enable the compound to bind to metal ions, proteins, or other biomolecules, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
  • 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane

Uniqueness

1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is unique due to its combination of pyrazoline and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential antimicrobial properties set it apart from other similar compounds.

Properties

CAS No.

24702-44-1

Molecular Formula

C36H32N6O2S2

Molecular Weight

644.8 g/mol

IUPAC Name

4-[2-[2-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C36H32N6O2S2/c43-35-31(33(27-13-5-1-6-14-27)39-41(35)29-17-9-3-10-18-29)25-37-21-23-45-46-24-22-38-26-32-34(28-15-7-2-8-16-28)40-42(36(32)44)30-19-11-4-12-20-30/h1-20,25-26,39-40H,21-24H2

InChI Key

CJAKWLQOZHSERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=NCCSSCCN=CC4=C(NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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